3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle with the empirical formula C7H4BrIN2 . It has a molecular weight of 322.93 . This compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is Brc1c[nH]c2ncc(I)cc12 . The InChI key is GZXKNOUITBDEAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is a solid substance . It has a molecular weight of 322.93 . The compound is sensitive to light .Scientific Research Applications
Cancer Research: FGFR Inhibitors
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers . Abnormal activation of FGFR signaling pathways can lead to cancer progression and development. Therefore, targeting FGFRs is an attractive strategy for cancer therapy. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to the presence of halogen atoms, it is highly reactive and can undergo various cross-coupling reactions, making it a valuable building block in organic synthesis .
Material Science: Chiral Bipyridines
In material science, 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is used as a reactant in the synthesis of chiral 4,4′-bipyridines . These bipyridines have applications in creating materials with specific optical properties, which are useful in the development of new types of displays and sensors.
Pharmacological Studies
The compound’s structural features make it suitable for pharmacological studies, especially in the development of new drugs with potential therapeutic applications. Its halogenated heterocycle structure is commonly found in molecules with biological activity .
Chemical Research: Ligand Design
Researchers utilize 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine in the design of ligands for transition metal catalysts. These ligands can enhance the efficiency and selectivity of catalytic processes, which is vital in industrial chemistry and environmental applications .
Drug Discovery: Lead Compound Optimization
In drug discovery, this compound has been identified as a lead compound beneficial for subsequent optimization due to its low molecular weight and potent activities against specific targets, such as FGFRs mentioned in cancer research .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . .
Biochemical Pathways
Some derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase, which plays a crucial role in various biological processes, including tissue development, angiogenesis, and tissue regeneration. Whether 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine affects similar pathways is a subject for future research.
Result of Action
In one study, a related compound significantly reduced the migration and invasion abilities of 4T1 cells , suggesting potential anti-cancer properties. Whether 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine has similar effects is yet to be determined.
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKNOUITBDEAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640107 |
Source
|
Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
900514-06-9 |
Source
|
Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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